3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol
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Overview
Description
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is a heterocyclic compound with the molecular formula C₁₃H₁₇NO₃S. It is characterized by a bicyclic structure containing a nitrogen atom and a tosyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol typically involves the reaction of a suitable bicyclic precursor with tosyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Base: Triethylamine or pyridine.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the tosyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions at the tosyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of new compounds with substituted groups at the tosyl position.
Scientific Research Applications
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the bicyclic structure can provide rigidity and specificity in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Tosyl-3-azabicyclo[3.2.0]heptane: Lacks the hydroxyl group, making it less polar.
Uniqueness
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-ol is unique due to its combination of a bicyclic structure, a nitrogen atom, and a tosyl group. This combination provides distinct chemical reactivity and potential biological activity, making it valuable for research and development in various fields.
Properties
Molecular Formula |
C13H17NO3S |
---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-ol |
InChI |
InChI=1S/C13H17NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12-13,15H,6-8H2,1H3 |
InChI Key |
BGOYZQVNHDZPBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C3C2)O |
Origin of Product |
United States |
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